1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one
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Description
“1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one” is a chemical compound with the CAS number 329779-70-6 . It is also known as “2-Propen-1-one, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(4-propoxyphenyl)-” and "(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propoxyphenyl)prop-2-en-1-one" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The predicted properties of “this compound” are as follows :Scientific Research Applications
Metabolic Pathways and Pharmacological Effects
Arylpiperazine derivatives, including those similar in structure to the compound of interest, have been clinically applied for treating depression, psychosis, or anxiety due to their serotonin receptor-related effects. These compounds undergo extensive metabolism, leading to various metabolites with diverse effects on neurotransmitter receptors. The extensive tissue distribution, including the brain, highlights their potential in targeting central nervous system disorders. Metabolism studies suggest variability in drug efficacy and safety profiles across individuals, attributed to differences in enzyme expression and activity (S. Caccia, 2007).
Antimicrobial and Antituberculosis Activity
Piperazine analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This underscores the potential of these compounds in developing new anti-mycobacterial agents. The structure-activity relationship studies provide insights into designing more effective and safer treatments (P. Girase et al., 2020).
Therapeutic Applications and Drug Design
Piperazine derivatives are key components in a variety of therapeutic agents, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral drugs. Their structural modification leads to significant differences in medicinal potential, emphasizing the role of piperazine as a versatile building block in drug discovery. This versatility indicates the scope for developing novel therapeutic agents for various diseases (A. Rathi et al., 2016).
Environmental Impact and Toxicology
The environmental persistence and toxicological impact of chlorophenols, a group related to the compound of interest, have been studied. Despite moderate toxicity to aquatic and mammalian life, their potential for bioaccumulation and strong organoleptic effects highlight the need for careful management of these compounds in the environment (K. Krijgsheld & A. D. Gen, 1986).
properties
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-2-16-27-21-9-6-18(7-10-21)8-11-22(26)25-14-12-24(13-15-25)20-5-3-4-19(23)17-20/h3-11,17H,2,12-16H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFHQFEKLIYHQ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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